molecular formula C19H22S2 B14636357 Benzene, 1,1'-[(cyclohexylmethylene)bis(thio)]bis- CAS No. 54905-14-5

Benzene, 1,1'-[(cyclohexylmethylene)bis(thio)]bis-

Cat. No.: B14636357
CAS No.: 54905-14-5
M. Wt: 314.5 g/mol
InChI Key: PGTKYPJFUSTSCR-UHFFFAOYSA-N
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Description

Benzene, 1,1’-[(cyclohexylmethylene)bis(thio)]bis-: is an organic compound that contains a benzene ring substituted with a cyclohexylmethylene group and two thioether linkages

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1,1’-[(cyclohexylmethylene)bis(thio)]bis- typically involves the reaction of benzene derivatives with cyclohexylmethylene chloride and thiol compounds under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide to facilitate the formation of the thioether linkages.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of industrial reactors, precise temperature control, and purification steps to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Benzene, 1,1’-[(cyclohexylmethylene)bis(thio)]bis- can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioether linkages to thiols or other reduced forms.

    Substitution: The benzene ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Electrophiles such as halogens, nitro groups, or sulfonic acids can be introduced under acidic or basic conditions.

Major Products Formed:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols or other reduced forms.

    Substitution: Various substituted benzene derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry: Benzene, 1,1’-[(cyclohexylmethylene)bis(thio)]bis- is used as a building block in organic synthesis

Biology: In biological research, this compound can be used to study the effects of thioether linkages on biological systems. It may also serve as a model compound for understanding the behavior of similar structures in biological molecules.

Industry: In the industrial sector, Benzene, 1,1’-[(cyclohexylmethylene)bis(thio)]bis- can be used in the production of specialty chemicals, polymers, and advanced materials. Its stability and reactivity make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of Benzene, 1,1’-[(cyclohexylmethylene)bis(thio)]bis- involves its interaction with molecular targets through its thioether linkages and benzene ring. These interactions can affect the compound’s reactivity and binding properties. The pathways involved may include electron transfer, coordination with metal ions, and participation in redox reactions.

Comparison with Similar Compounds

  • Benzene, 1,1’-[(4-methylphenyl)thio]methylene]bis-
  • Benzene, 1,1’-[(chloromethylene)bis(thio)]bis-
  • Benzene, 1,1’-[(bromomethylene)bis(thio)]bis-

Uniqueness: Benzene, 1,1’-[(cyclohexylmethylene)bis(thio)]bis- is unique due to the presence of the cyclohexylmethylene group, which imparts distinct steric and electronic properties. This differentiates it from other similar compounds that may have different substituents on the benzene ring or variations in the thioether linkages.

Properties

CAS No.

54905-14-5

Molecular Formula

C19H22S2

Molecular Weight

314.5 g/mol

IUPAC Name

[cyclohexyl(phenylsulfanyl)methyl]sulfanylbenzene

InChI

InChI=1S/C19H22S2/c1-4-10-16(11-5-1)19(20-17-12-6-2-7-13-17)21-18-14-8-3-9-15-18/h2-3,6-9,12-16,19H,1,4-5,10-11H2

InChI Key

PGTKYPJFUSTSCR-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C(SC2=CC=CC=C2)SC3=CC=CC=C3

Origin of Product

United States

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